molecular formula C27H24N2O2S B5171279 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide

2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide

Cat. No. B5171279
M. Wt: 440.6 g/mol
InChI Key: KNPXNYBTISCCDQ-UHFFFAOYSA-N
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Description

2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide, also known as BPTC, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. BPTC belongs to the thiophene class of compounds and is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling, and its inhibition has been shown to improve insulin sensitivity, making BPTC a promising candidate for the treatment of type 2 diabetes.

Mechanism of Action

2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide results in increased insulin sensitivity and improved glucose uptake by peripheral tissues. 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy homeostasis and metabolism.
Biochemical and Physiological Effects:
2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to improve insulin sensitivity and glucose uptake in vitro and in vivo. It has also been shown to reduce food intake and body weight in animal models, suggesting its potential as an anti-obesity agent. Additionally, 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide is its potent and selective inhibition of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, one limitation of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide. One area of interest is the development of novel anti-diabetic drugs based on the structure of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-obesity and anti-inflammatory effects of 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide. Finally, there is a need for the development of more efficient synthesis methods for 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide, which would facilitate its use in experimental settings.

Synthesis Methods

2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-ethylphenylamine with benzoyl chloride, followed by the reaction of the resulting benzoyl-2-ethylphenylamine with 4-methyl-5-phenylthiophene-2-carboxylic acid. The final step involves the formation of the carboxamide group by reacting the resulting intermediate with thionyl chloride and ammonia.

Scientific Research Applications

2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. Inhibition of PTP1B by 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to improve insulin sensitivity in vitro and in vivo, making it a promising candidate for the development of new anti-diabetic drugs. Additionally, 2-(benzoylamino)-N-(2-ethylphenyl)-4-methyl-5-phenyl-3-thiophenecarboxamide has been shown to have potential applications in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.

properties

IUPAC Name

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2S/c1-3-19-12-10-11-17-22(19)28-26(31)23-18(2)24(20-13-6-4-7-14-20)32-27(23)29-25(30)21-15-8-5-9-16-21/h4-17H,3H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNPXNYBTISCCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC(=C2C)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(2-ethylphenyl)-4-methyl-5-phenylthiophene-3-carboxamide

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